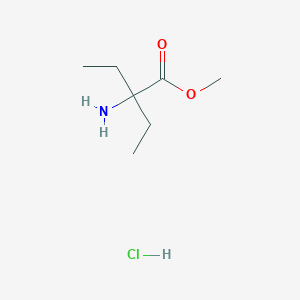
N-(4-エチル-1,3-チアゾール-2-イル)ピペリジン-4-アミン二塩酸塩
概要
説明
“N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride” is a chemical compound with the CAS Number: 1803585-59-2 . It has a molecular weight of 284.25 and its IUPAC name is 4-ethyl-N-(piperidin-4-yl)thiazol-2-amine dihydrochloride . The compound is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17N3S.2ClH/c1-2-8-7-14-10(12-8)13-9-3-5-11-6-4-9;;/h7,9,11H,2-6H2,1H3,(H,12,13);2*1H . This indicates that the compound has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .Physical And Chemical Properties Analysis
“N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride” is a powder . It is stored at 4 degrees Celsius .科学的研究の応用
抗酸化活性
チアゾール誘導体は、抗酸化物質として作用することが判明しています . 抗酸化物質は、環境やその他のストレスに対する反応として体が生成する不安定な分子であるフリーラジカルによって引き起こされる細胞への損傷を防ぐか遅らせることができる物質です。
鎮痛活性
チアゾールに関連する化合物は、鎮痛(痛みを和らげる)特性を持つことが報告されています . これにより、新しい鎮痛薬の開発のための潜在的な候補となっています。
抗炎症活性
チアゾール誘導体は、抗炎症効果を示しています . これらは、関節炎などの炎症を特徴とする疾患の治療に使用できます。
抗菌活性
チアゾール化合物は、さまざまな細菌種および真菌種に対する抗菌活性を示しています . これにより、新しい抗菌薬の開発における潜在的な用途が示唆されます。
抗ウイルス活性
一部のチアゾール誘導体は、抗ウイルス特性を示すことが判明しています . これらは、抗ウイルス薬の開発のためにさらに探求できます。
利尿活性
チアゾール化合物は、利尿効果を持つことが報告されています . 利尿薬は、体が余分な水分と塩分を取り除くのを助けます。
抗けいれん活性
チアゾール誘導体は、抗けいれん薬としての可能性を示しています . 抗けいれん薬は、けいれんを防いだり、その重症度を軽減する薬です。
抗腫瘍または細胞毒性活性
チアゾール化合物は、抗腫瘍または細胞毒性活性を示しています . これらは、新しい癌治療の開発に使用できます。
作用機序
The mechanism of action of N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride is believed to involve the activation of mGluR5. N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride binds to the mGluR5 receptor and activates it, resulting in the activation of downstream signaling pathways. These pathways lead to a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the modulation of ion channels, and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects
N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride has been shown to have a variety of biochemical and physiological effects. N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride has been shown to modulate the release of neurotransmitters, including glutamate, GABA, and serotonin. N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride has also been shown to modulate the activity of ion channels, including voltage-gated calcium channels, potassium channels, and chloride channels. Furthermore, N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride has been shown to activate intracellular signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways.
実験室実験の利点と制限
N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride has several advantages for laboratory experiments. N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride is a potent agonist of mGluR5, which makes it an ideal compound for studying the effects of mGluR5 activation. Furthermore, N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride is a stable compound and does not require special storage conditions. However, N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride has some limitations. N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride is not water-soluble and must be dissolved in an organic solvent before use.
将来の方向性
There are several potential future directions for N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride research. N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride could be used to study the effects of mGluR5 activation in various disease models, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride could also be used to study the effects of mGluR5 activation on behavior in animal models. Additionally, N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride could be used to develop novel mGluR5 agonists and antagonists. Finally, N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride could be used to study the effects of mGluR5 activation on neuronal plasticity and the formation of new neural connections.
Safety and Hazards
特性
IUPAC Name |
4-ethyl-N-piperidin-4-yl-1,3-thiazol-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S.2ClH/c1-2-8-7-14-10(12-8)13-9-3-5-11-6-4-9;;/h7,9,11H,2-6H2,1H3,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYFCZZUZNBHCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)NC2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate](/img/structure/B1458241.png)




![[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol](/img/structure/B1458247.png)





![3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1458261.png)
![1,3-Bis[5-bromo-2-(trifluoromethyl)phenyl]triaz-1-ene](/img/structure/B1458262.png)
